Bromocriptine mesylate is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity. It inhibits prolactin secretion and may be used to treat dysfunctions associated with hyperprolactinemia. Bromocriptine is also indicated for the management of signs and symptoms of Parkinsonian Syndrome, as well as the treatment of acromegaly. Bromocriptine has been associated with pulmonary fibrosis, and can also cause sustained suppression of somatotropin (growth hormone) secretion in some patients with acromegaly. In 1995, the FDA withdrew the approval of bromocriptine mesylate for the prevention of physiological lactation after finding that bromocriptine was not shown to be safe for use. It continues to be used for the indications mentioned above.
Bromocriptine is an Ergot Derivative.
Bromocriptine is an oral dopamine receptor agonist used predominantly in the therapy of Parkinson disease, but which has other activities including inhibition of prolactin and growth hormone release which has led to its use in acromegaly, infertility and galactorrhea. Bromocriptine therapy is associated with low rate of transient serum enzyme elevations during treatment and has been implicated in rare cases of acute liver injury.
Bromocriptine is a natural product found in Apis cerana with data available.
Bromocriptine is a semisynthetic, ergot alkaloid with antiparkinson and lactation inhibitory activities. Bromocriptine selectively binds to and activates the postsynaptic dopamine D2-like receptors in the corpus striatum of the central nervous system (CNS). D2-like receptors are coupled to inhibitory G-proteins, which inhibit adenylyl cyclase, thereby preventing signal transduction mediated via cAMP and leading to an inhibitory effect on neurotransmission. This improves Parkinson symptoms, such as dyskinesia. Bromocriptine also has an inhibitory effect on the anterior pituitary gland, which results in blockage of prolactin secretion, thereby suppressing lactation.
Bromocriptine mesylate is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity. It is indicated for the management of signs and symptoms of Parkinsonian Syndrome. Bromocriptine also inhibits prolactin secretion and may be used to treat dysfunctions associated with hyperprolactinemia. It also causes sustained suppression of somatotropin (growth hormone) secretion in some patients with acromegaly. Bromocriptine has been associated with pulmonary fibrosis.
A semisynthetic ergotamine alkaloid that is a dopamine D2 agonist. It suppresses prolactin secretion.
See also: Bromocriptine Mesylate (has salt form).
Bromocriptine
CAS No.: 25614-03-3
Cat. No.: VC0522097
Molecular Formula: C32H40BrN5O5
Molecular Weight: 654.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25614-03-3 |
---|---|
Molecular Formula | C32H40BrN5O5 |
Molecular Weight | 654.6 g/mol |
IUPAC Name | (6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Standard InChI | InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1 |
Standard InChI Key | OZVBMTJYIDMWIL-AYFBDAFISA-N |
Isomeric SMILES | CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
SMILES | CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Canonical SMILES | CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |
Appearance | Solid powder |
Melting Point | 215-218 |
Introduction
Pharmacological Profile of Bromocriptine
Chemical Structure and Formulations
Bromocriptine (IUPAC name: (5α)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione) is a semisynthetic ergopeptide alkaloid derived from clavine-type ergot fungi. Its molecular formula is , with a molar mass of 654.60 g/mol . The methanesulfonate salt (bromocriptine mesylate) enhances solubility, yielding a molecular weight of 750.70 g/mol . Clinically, it is available in immediate-release (Parlodel®) and quick-release (Cycloset®) formulations, administered orally or vaginally .
Mechanism of Action
Bromocriptine exerts its effects via agonism at dopamine D2 receptors, particularly in the hypothalamus and pituitary gland. This action suppresses prolactin secretion by inhibiting adenylate cyclase and reducing intracellular cAMP levels . In T2DM, its timed administration resets circadian dopaminergic tone, attenuating sympathetic overactivity and improving hepatic insulin sensitivity . The drug’s antiparkinsonian effects arise from direct stimulation of striatal D2 receptors, compensating for dopaminergic neuron loss .
Table 1: Key Pharmacodynamic Properties of Bromocriptine
Property | Detail |
---|---|
Target Receptor | Dopamine D2 receptor |
Half-Life | 12–14 hours |
Bioavailability | 28% (oral) |
Metabolism | Hepatic (CYP3A4-mediated) |
Excretion | 85% fecal, 2.5–5.5% urinary |
Protein Binding | 90–96% |
Therapeutic Applications
Hyperprolactinemia and Prolactinomas
Bromocriptine remains first-line therapy for hyperprolactinemia, achieving normalization of prolactin levels in 70–80% of patients . By shrinking prolactinomas, it resolves symptoms like galactorrhea, amenorrhea, and infertility. Doses of 2.5–15 mg/day reduce tumor size by >50% in 60–75% of macroprolactinomas .
Parkinson’s Disease
As an adjunct to levodopa, bromocriptine (20–30 mg/day) reduces "off" time by 1.5–2 hours daily in advanced Parkinson’s disease . Monotherapy in early disease delays motor complications, with a 40% reduction in dyskinesia risk compared to levodopa .
Type 2 Diabetes Mellitus
The quick-release formulation (Cycloset®) administered within 2 hours of awakening lowers HbA1c by 0.6–1.2% (7–13 mmol/mol) . In the Cycloset Safety Trial (n=3,095), bromocriptine-QR reduced cardiovascular events by 40% (HR 0.60, 95% CI 0.35–0.96) versus placebo .
Table 2: Efficacy of Bromocriptine-QR in T2DM (52-Week Trial)
Parameter | Bromocriptine-QR (n=2,054) | Placebo (n=1,016) | P-value |
---|---|---|---|
HbA1c Reduction (%) | 0.7 ± 0.2 | 0.1 ± 0.3 | <0.001 |
Cardiovascular Events | 1.8% | 3.2% | 0.0346 |
Weight Change (kg) | -2.1 ± 0.5 | +0.3 ± 0.7 | <0.001 |
Emerging Applications in Cardiology
Peripartum Cardiomyopathy
In a multicenter RCT (n=63), bromocriptine added to standard heart failure therapy increased left ventricular ejection fraction (LVEF) from 28% to 49% (Δ+21%) at 6 months . The 8-week regimen (5 mg→2.5 mg) achieved full recovery (LVEF≥50%) in 68% versus 52% with 1-week therapy .
Table 3: Bromocriptine in PPCM: 6-Month Outcomes
Outcome | 1-Week Bromocriptine (n=31) | 8-Week Bromocriptine (n=31) |
---|---|---|
LVEF Improvement (%) | +21 ± 11 | +24 ± 11 |
Full Recovery Rate | 52% | 68% |
Hospitalization for HF | 9.7% | 6.5% |
Future Directions
Ongoing research explores bromocriptine’s potential in:
-
Nonalcoholic Steatohepatitis (NASH): Preclinical models show 40–60% reductions in hepatic triglyceride content via AMPK activation .
-
Autoimmune Disorders: Case reports suggest benefit in systemic lupus erythematosus by suppressing prolactin-mediated B-cell activation .
-
Neuroprotection: Animal studies indicate dopamine-mediated reduction in α-synuclein aggregation, slowing Parkinson’s progression .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume